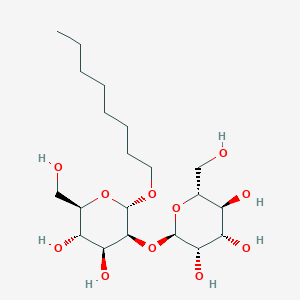
Octyl 2-O-mannopyranosylmannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-O-mannopyranosylmannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C20H38O11 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been synthesized using advanced chemical techniques, including the use of H-phosphonate intermediates. This method allows for the creation of octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside alongside its phosphorylated derivatives, which serve as crucial substrates for enzymatic studies and reference standards in biochemical research .
Enzyme Substrates
Octyl 2-O-mannopyranosylmannopyranoside is utilized as a substrate in enzyme assays, particularly in studies focusing on the biosynthesis of phosphorylated N-linked glycoproteins. These glycoproteins play significant roles in cellular processes, including cell signaling and immune response. The compound's structure mimics natural substrates, facilitating the study of enzyme kinetics and mechanisms involved in glycoprotein synthesis .
Probes for Microbial Studies
The compound has also been employed as a probe in microbiological research, specifically in studying the biosynthesis pathways of lipoarabinomannan in mycobacteria. Its analogs have been synthesized to investigate the role of mannosides in bacterial cell wall formation and their implications in pathogenicity .
Glycoprotein Biosynthesis
Research has demonstrated that this compound can effectively serve as a substrate for enzymes involved in glycoprotein biosynthesis. Studies using this compound have revealed insights into the enzymatic pathways that modify glycoproteins post-synthesis, highlighting its importance as a tool for understanding glycosylation processes .
Mycobacterial Research
In studies focused on Mycobacterium tuberculosis, researchers have utilized this compound and its derivatives to explore how mannosides contribute to the structural integrity of bacterial cell walls. This line of inquiry is vital for developing new therapeutic strategies against resistant strains of mycobacteria .
Comparative Data Table
| Property/Feature | This compound | Analog Compounds |
|---|---|---|
| Synthesis Method | H-phosphonate intermediate | Various synthetic routes |
| Primary Application | Enzyme substrate for glycoprotein biosynthesis | Probes for microbial biosynthesis |
| Biological Significance | Mimics natural substrates for enzyme studies | Investigate bacterial cell wall formation |
| Research Focus | Glycoprotein synthesis pathways | Pathogenicity of mycobacteria |
Analyse Chemischer Reaktionen
Phosphorylation at the 6'-Position
The 6'-hydroxyl group of the terminal mannose unit undergoes phosphorylation:
-
H-Phosphonate Method : Reaction with H-phosphonate reagents under acidic conditions yields the 6'-phosphate derivative. This method avoids side reactions and provides high regioselectivity .
-
Methyl Phosphodiester Formation : The 6'-phosphate is further reacted with methanol in the presence of a coupling agent (e.g., DCC) to form the methyl phosphodiester derivative .
Enzymatic Modifications
While not directly reported for this compound, analogous mannosides are substrates for glycosyltransferases and phosphorylases, suggesting potential enzymatic tailoring for applications in glycobiology .
Reaction Conditions and Yields
*Yields estimated from analogous procedures in referenced studies.
Key Research Findings
-
Stereochemical Control : The α-configuration at the glycosidic bond is preserved using trichloroacetimidate donors, which favor α-selectivity under Lewis acid catalysis .
-
Stability : The 2,3-O-isopropylidene protecting group remains stable during phosphorylation but is cleavable under mild acidic conditions (e.g., 70% acetic acid) .
Challenges and Optimizations
-
Byproduct Formation : Prolonged reaction times during isopropylidenation can lead to undesired 4,6-O-isopropylidene byproducts, mitigated by precise acid stoichiometry and temperature control .
-
Purification : Chromatography (silica gel or size-exclusion) is critical for isolating pure derivatives due to the polar nature of phosphorylated mannosides .
Eigenschaften
CAS-Nummer |
157758-68-4 |
|---|---|
Molekularformel |
C20H38O11 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-20-18(16(26)14(24)12(10-22)30-20)31-19-17(27)15(25)13(23)11(9-21)29-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
PIGYTUUYAIMFHS-YMCKZNNWSA-N |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomerische SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
octyl 2-O-Man-Man octyl 2-O-mannopyranosyl-D-mannopyranoside octyl 2-O-mannopyranosylmannopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















